molecular formula C20H24BrNO B14432350 2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide CAS No. 76777-23-6

2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide

Cat. No.: B14432350
CAS No.: 76777-23-6
M. Wt: 374.3 g/mol
InChI Key: CXPCUYTVAHQYNS-UHFFFAOYSA-N
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Description

2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide, also known as phenazocine, is a synthetic opioid analgesic. It is structurally related to morphine and other benzomorphan derivatives. Phenazocine is known for its potent analgesic properties and has been used in clinical settings for pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocin-8-ol hydrobromide involves several key steps. One common method starts with the cyclization of tetrahydropyridines to form the benzazonine structure.

Industrial Production Methods

Industrial production of phenazocine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the cyclization and functionalization steps .

Chemical Reactions Analysis

Types of Reactions

Phenazocine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenazocine has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Employed as an analgesic in clinical settings for pain management.

    Industry: Utilized in the development of new analgesic drugs and formulations.

Mechanism of Action

Phenazocine exerts its effects primarily by binding to opioid receptors in the central nervous system. It has a high affinity for the mu-opioid receptor, which is responsible for its analgesic properties. The binding of phenazocine to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception .

Comparison with Similar Compounds

Phenazocine is structurally similar to other benzomorphan derivatives, such as:

Phenazocine is unique due to its potent analgesic effects and specific receptor binding characteristics, making it a valuable compound in pain management and research .

Properties

CAS No.

76777-23-6

Molecular Formula

C20H24BrNO

Molecular Weight

374.3 g/mol

IUPAC Name

9-(2-phenylethyl)-9-azatricyclo[6.4.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C20H23NO.BrH/c22-17-8-9-18-19(14-17)16-7-4-11-21(20(18)13-16)12-10-15-5-2-1-3-6-15;/h1-3,5-6,8-9,14,16,20,22H,4,7,10-13H2;1H

InChI Key

CXPCUYTVAHQYNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C3=C2C=C(C=C3)O)N(C1)CCC4=CC=CC=C4.Br

Origin of Product

United States

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